molecular formula C8H7F2N3O2 B1393250 2-(3,3-Difluoroazetidin-1-yl)-5-nitropyridine CAS No. 939376-82-6

2-(3,3-Difluoroazetidin-1-yl)-5-nitropyridine

Cat. No.: B1393250
CAS No.: 939376-82-6
M. Wt: 215.16 g/mol
InChI Key: YSTMHIXCNQODKK-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroazetidin-1-yl)-5-nitropyridine is a useful research compound. Its molecular formula is C8H7F2N3O2 and its molecular weight is 215.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

939376-82-6

Molecular Formula

C8H7F2N3O2

Molecular Weight

215.16 g/mol

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)-5-nitropyridine

InChI

InChI=1S/C8H7F2N3O2/c9-8(10)4-12(5-8)7-2-1-6(3-11-7)13(14)15/h1-3H,4-5H2

InChI Key

YSTMHIXCNQODKK-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC=C(C=C2)[N+](=O)[O-])(F)F

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)[N+](=O)[O-])(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 0.367 g (2.84 mmol) of 3,3-difluoroazetidine hydrochloride, 0.3 g (1.89 mmol) of 2-chloro-5-nitropyridine and 0.41 mL (2.84 mmol) of triethylamine in 10 mL of dimethylformamide is heated overnight at 100° C. After this time, the suspension is poured into a mixture of 30 mL of water and 30 mL of ethyl acetate. The aqueous phase is separated, and then extracted with 20 mL of ethyl acetate. The organic phases are combined, washed three times with 25 mL of water, then dried over sodium sulfate and concentrated at reduced pressure. The resultant product is purified by chromatography on a silica column, eluting with dichloromethane. We thus obtain 0.34 g of the expected product in the form of a yellow solid.
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0.367 g
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0.3 g
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0.41 mL
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10 mL
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30 mL
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30 mL
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Synthesis routes and methods III

Procedure details

The 2-chloro-5-nitro-pyridine (317 mg, 2 mmol) and 3,3-difluoroazetidine hydrochloride (259 mg, 2 mmol) was mixed in 8 mL of THF. Diisopropylethylamine (1.4 mL) was added and the mixture was heated in a microwave at 120° C. for 20 minutes. After cooling to room temperature, the solid was filtered and the filtrate was distributed between ethyl acetate and water. The organic layers were evaporated and the solid material was triturated with methanol. The resulting solid was filtered to give 5-nitro-2-(3,3-difluoroazetidin-1-yl)pyridine. LCMS calcd for C8H7F2N3O2 m/e 215.16, obsd 216.1 (ES, M+H). Hydrogenation of the nitro compound, as above, provided 3-amino-6-(3,3-difluoroazetidin-1-yl)pyridine.
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317 mg
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259 mg
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8 mL
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1.4 mL
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